1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-24-15-7-5-12(6-8-15)10-19-17(23)16-11-22(21-20-16)14-4-2-3-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYUFVIXHJMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions such as oxidation and reduction, which allow for the introduction of additional functional groups or modification of existing ones .
Biology
The compound has been investigated for its potential biological activities , particularly in the context of antimicrobial and anticancer properties. Research indicates that triazole derivatives can exhibit significant inhibition against various pathogens and cancer cell lines. For instance, compounds with similar triazole scaffolds have shown potent activity against non-small cell lung cancer and other malignancies .
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its unique structure that allows interaction with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity . Various studies have highlighted its potential in treating conditions such as cancer and infectious diseases.
Industrial Applications
The compound is also gaining traction in industrial applications where it is utilized in the development of new materials and chemical processes. Its unique properties enable it to function as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The scalability of its synthesis process is crucial for industrial applications, ensuring that it can be produced efficiently without compromising quality .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl group confers higher logP (~3.5 estimated) compared to ethoxy (logP ~2.8) or methyl (logP ~2.5) substituents.
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in CAI analogs (), whereas chlorinated analogs () may undergo faster phase I degradation.
- Target Binding : The methylsulfanyl group in the target compound may mimic cysteine residues in enzyme active sites (e.g., MIF), unlike ethoxy or methyl groups.
Biological Activity
1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound belongs to the triazole family, which is known for a wide range of pharmacological properties, including antimicrobial and anticancer effects. The following sections will detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring with a 3-fluorophenyl group and a methylsulfanyl phenyl moiety. Its IUPAC name is this compound. The molecular formula is C17H15FN4OS, and it has a molecular weight of 342.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition reactions (click chemistry). This method allows for the introduction of various functional groups that enhance biological activity. The synthesis can be optimized for yield and purity through controlled reaction conditions and the use of specific catalysts.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that related compounds demonstrate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives of triazoles have been tested against breast cancer (MCF7) and colon cancer (HCT116) cell lines, showing promising cytotoxic effects . The proposed mechanism involves apoptosis induction through the modulation of signaling pathways related to cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
- DNA Interaction : Some triazoles have been shown to intercalate with DNA, disrupting replication processes.
Case Studies
Several studies have reported on the effectiveness of triazole compounds in preclinical models:
- Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antimicrobial properties against common pathogens. The results indicated that some derivatives exhibited MIC values comparable to standard antibiotics .
- Anticancer Studies : Research focusing on the cytotoxic effects of triazole derivatives on cancer cell lines demonstrated significant growth inhibition in MCF7 and HCT116 cells, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. Key steps include:
- Azide preparation : Reacting 3-fluoroaniline with sodium nitrite and azide donors under acidic conditions.
- Alkyne activation : Functionalizing 4-(methylsulfanyl)benzylamine with propargyl bromide.
- Cycloaddition : Combining the azide and alkyne with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in a 1:1 DMSO/H₂O solvent system at 60°C for 12 hours .
- Yield optimization requires precise stoichiometry, inert atmosphere, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., singlet at δ 8.1 ppm for H-5 triazole proton) and substituent integration (e.g., fluorine coupling in ¹⁹F NMR) .
- HPLC-MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~370.1 Da), while reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 650 cm⁻¹ (C-F) confirm functional groups .
Q. What preliminary biological screening models are used to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, with IC₅₀ calculations using nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) at varying concentrations .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for CuAAC steps (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps .
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like EGFR (PDB: 1M17). Focus on triazole-amide interactions with ATP-binding pockets .
- ADMET Prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values. For example, methylsulfanyl groups enhance membrane permeability vs. methoxy groups .
- Meta-analysis : Pool data from PubChem and in-house assays (n ≥ 3 replicates) to identify outliers using Grubbs’ test (α=0.05).
- Mechanistic studies : siRNA knockdown of putative targets (e.g., mTOR) in resistant cell lines to confirm on-/off-target effects .
Q. How to design experiments for reaction scalability and reproducibility in multi-step synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE reduces trial counts from 27 to 15 while maximizing yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors azide conversion in real-time, ensuring intermediate consistency .
- Scale-up protocols : Use flow chemistry (e.g., Syrris Asia) for CuAAC steps, maintaining Reynolds number >2000 to avoid laminar flow issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
